
N-(4-Chlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a thiadiazole ring attached to a urea moiety, with a chlorophenyl group as a substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 4-chlorophenyl isocyanate with 5-amino-1,2,3-thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain a thiadiazole ring and a chlorophenyl group but differ in their functional groups and overall structure.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds have an oxadiazole ring instead of a thiadiazole ring and exhibit different biological activities.
The uniqueness of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
51707-56-3 |
|---|---|
分子式 |
C9H7ClN4OS |
分子量 |
254.70 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-1-3-7(4-2-6)12-9(15)13-8-5-11-14-16-8/h1-5H,(H2,12,13,15) |
InChI 键 |
KPNDFYCJSUOTGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=CN=NS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
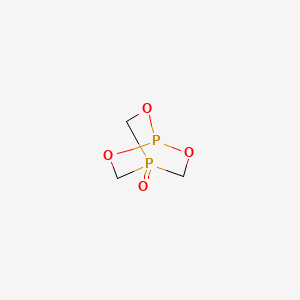

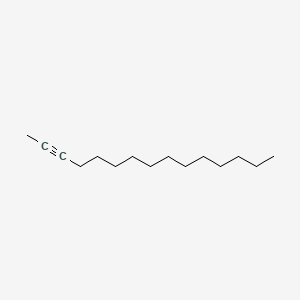
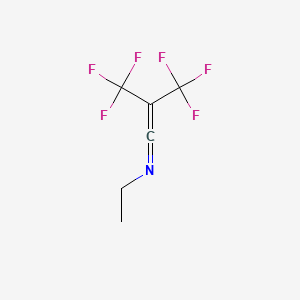
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
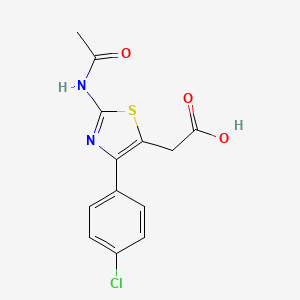
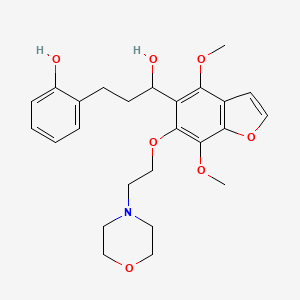
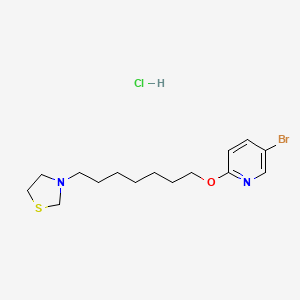

![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

